![molecular formula C13H17NO2 B12544340 Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate CAS No. 668276-37-7](/img/structure/B12544340.png)
Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-3,4-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridin-1-carboxylat ist eine chemische Verbindung mit einer komplexen Struktur, die einen Cyclopenta[c]pyridin-Kern enthält.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-3,4-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridin-1-carboxylat kann durch verschiedene Methoden erreicht werden. Eine effektive Methode beinhaltet die Cyclokondensationsreaktion zwischen 2,5-Diarylidencyclopentanon-Derivaten und Propandinitril unter Verwendung von Natriumalkoxidlösungen (Natriumethoxid oder Natriummethoxid) als Reagenzien und Katalysatoren . Eine weitere Methode beinhaltet die direkte Oxidation von 2,3-Cyclopentenopyridin-Analoga unter Verwendung von Mangantriflat (Mn(OTf)2) als Katalysator und tert-Butylhydroperoxid (t-BuOOH) als Oxidationsmittel .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die oben genannten Synthesewege können für industrielle Anwendungen mit geeigneter Optimierung der Reaktionsbedingungen und Reinigungsprozesse hochskaliert werden.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate can be achieved through several methods. One effective method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . Another method includes the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-3,4-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridin-1-carboxylat durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) können für Reduktionsreaktionen verwendet werden.
Substitution: Halogenierungsreaktionen können unter Verwendung von Halogenierungsmitteln wie N-Bromsuccinimid (NBS) oder N-Chlorsuccinimid (NCS) durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-on-Analoga ergeben .
Wissenschaftliche Forschungsanwendungen
Ethyl-3,4-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridin-1-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen.
Biologie: Es wird in der Untersuchung biologischer Pfade und molekularer Wechselwirkungen verwendet.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und Materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-3,4-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. Die Verbindung kann aufgrund intermolekularer Wasserstoffbrückenbindungen centrosymmetrische Dimere bilden, was ihre biologische Aktivität beeinflussen kann . Die genauen molekularen Zielstrukturen und Pfade sind noch Gegenstand der Forschung.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form centrosymmetric dimers due to intermolecular hydrogen bonds, which may influence its biological activity . The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Ethyl-3,4-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridin-1-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
6,7-Dihydro-5H-cyclopenta[b]pyridin: Teilt eine ähnliche Kernstruktur, jedoch ohne die Ethyl- und Dimethyl-Substituenten.
Indol-Derivate: Indol-Derivate sind in verschiedenen biologischen Systemen weit verbreitet und haben vielfältige Anwendungen
Die Einzigartigkeit von Ethyl-3,4-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridin-1-carboxylat liegt in seinen spezifischen Substituenten und den daraus resultierenden chemischen Eigenschaften, die es für spezialisierte Anwendungen in Forschung und Industrie geeignet machen.
Eigenschaften
CAS-Nummer |
668276-37-7 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13(15)12-11-7-5-6-10(11)8(2)9(3)14-12/h4-7H2,1-3H3 |
InChI-Schlüssel |
VXZQRMCEAGIRFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=C(C2=C1CCC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)
![1h-Imidazo[4,5-b]thieno[2,3-e]pyridine](/img/structure/B12544278.png)
![2-[2-(Thiophen-2-yl)ethenyl]pyrazine](/img/structure/B12544286.png)
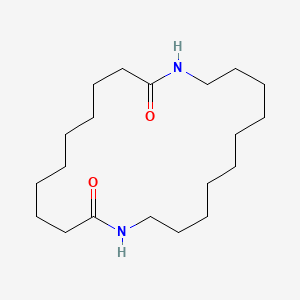


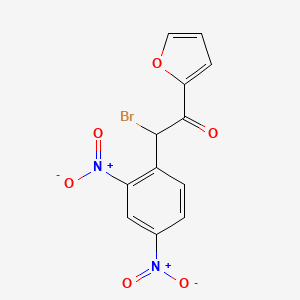
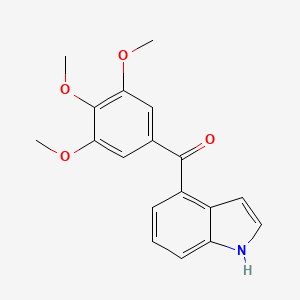
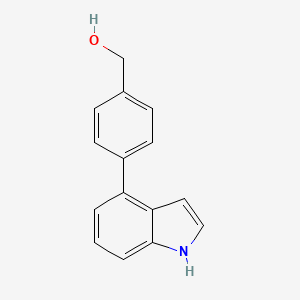
![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
![2-[4-(4-Bromophenyl)pyridin-3-yl]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B12544341.png)
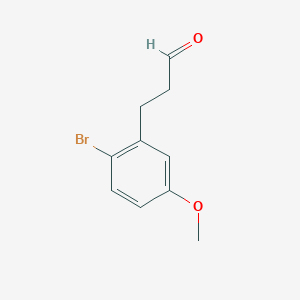
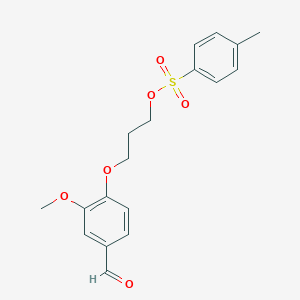
![Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B12544347.png)
